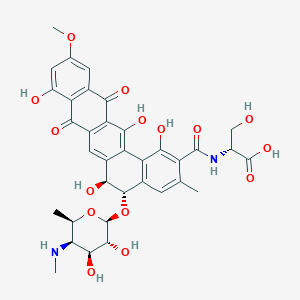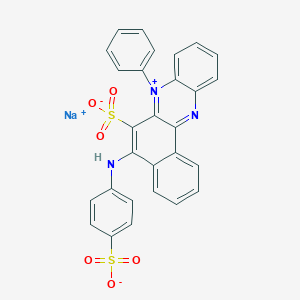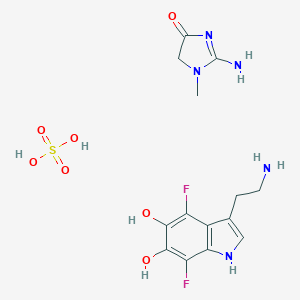
柠檬酸二铵
概览
描述
Synthesis Analysis
The synthesis of diammonium complexes can vary depending on the desired anionic counterpart. For instance, the synthesis of diammonium tris(2-hydroxypropionato)titanate(IV) involves the preparation of a stable water-soluble compound in crystalline form, which suggests a controlled reaction environment and specific reagents such as lactic acid to chelate titanium . Similarly, diammonium dibarium hydrogen citrato peroxotitanate(IV) is obtained through the oxidation of tricitrato titanate or reaction with citric acid, indicating that the synthesis of diammonium complexes may involve oxidation reactions and organic acids .
Molecular Structure Analysis
The molecular structure of diammonium complexes is often determined using techniques such as X-ray single-crystal diffraction, as seen with diammonium tris(2-hydroxypropionato)titanate(IV), which crystallizes in a cubic cell . The structure of diammonium 3,5-dinitro-1,2,4-cyclopentanetrione is characterized by single-crystal X-ray diffraction, revealing a triclinic system with specific geometric parameters . These findings suggest that diammonium complexes can form well-defined crystalline structures with varying symmetries and unit cell parameters.
Chemical Reactions Analysis
The chemical reactions involving diammonium complexes can include interactions with other compounds and decomposition under certain conditions. For example, diammonium dibarium hydrogen citrato peroxotitanate(IV) decomposes stoichiometrically into BaTi2O5 at 800 °C . The thermal decomposition of diammonium 3,5-dinitro-1,2,4-cyclopentanetrione is studied using DSC and TG-DTG techniques, indicating that it undergoes a decomposition process with a higher enthalpy change and gas evolution . These studies demonstrate that diammonium complexes can participate in chemical reactions that lead to the formation of new compounds or decomposition into simpler substances.
Physical and Chemical Properties Analysis
The physical and chemical properties of diammonium complexes are influenced by their molecular structure and composition. The absence of nonbonded functional groups in diammonium tris(2-hydroxypropionato)titanate(IV) restricts the formation of oligomers, which is a significant property in understanding the behavior of this compound in solution . The crystallographic data of diammonium 3,5-dinitro-1,2,4-cyclopentanetrione provide insights into its density and stability, which are important for evaluating its potential applications . The properties of these complexes are characterized using various spectroscopic methods, such as 13C NMR, Raman, and IR spectra, which help in understanding the bonding and functional groups present in the compounds .
科研应用
1. 材料合成和表征
柠檬酸二铵已被用于合成和表征各种材料。它在形成稳定的水溶性络合物方面发挥了关键作用,例如柠檬酸三(2-羟基丙酸酯)钛(IV)二铵,其中它有助于防止由于非键功能团的缺失而导致寡聚体形成(Kakihana et al., 2004)。此外,它还被用作添加剂,用于制备具有分级结构的WO3纳米颗粒,影响其形态并增强其作为H2S传感器的灵敏度(Sun et al., 2021)。
2. 分析技术的增强
在质谱领域,将柠檬酸二铵添加到α-氰基-4-羟基肉桂酸等基质中已被证明可以显著提高区分磷酸化肽与背景噪音的灵敏度,尽管其效果因底物浓度而异(Kang et al., 2007)。这种增强对于研究蛋白质修饰和相互作用具有重要意义。
3. 磁性和结构性能的开发
柠檬酸二铵在开发具有特定磁性和结构性能的材料方面发挥了重要作用。例如,在电沉积溶液中的浓度显著影响NiFeWS合金薄膜的结构和磁性能,影响参数包括矫顽力、饱和磁化强度和磁通密度(Kannan et al., 2013)。
4. 安全和化妆品应用
在安全评估方面,柠檬酸二铵等柠檬酸盐已经得到评估,并发现在化妆品中的当前使用实践和浓度下是安全的。它的作用范围从作为pH调节剂和螯合剂到在各种化妆品产品中作为皮肤调理剂(Fiume et al., 2014)。
5. 纳米技术和成像应用
在纳米技术和成像方面,柠檬酸二铵在快速微波合成N掺杂的荧光碳纳米点中充当碳源。这些纳米点表现出高荧光亮度和低细胞毒性,使其适用于细胞成像和对铁(III)离子的敏感检测(Zhang et al., 2017)。
Safety And Hazards
未来方向
Diammonium citrate has been used in various research studies. For instance, it has been used as a component in the synthesis of nitrogen-doped fluorescent carbon nanoparticles for the development of sensitive and selective sensors for picric acid detection . It has also been used in leaching experiments to extract copper nanoparticles from waste printed circuit boards .
性质
IUPAC Name |
diazanium;3-carboxy-3-hydroxypentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.2H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFQADLFFNVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O7.2H3N, C6H14N2O7 | |
| Record name | AMMONIUM CITRATE, DIBASIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis., Liquid, Colorless or white solid; [HSDB] White odorless granules; [MSDSonline] | |
| Record name | AMMONIUM CITRATE, DIBASIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4716 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Slightly soluble in alcohol, Soluble in about 1 part water | |
| Record name | DIAMMONIUM CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48 g/cu cm | |
| Record name | AMMONIUM CITRATE, DIBASIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIAMMONIUM CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Diammonium citrate | |
Color/Form |
Granules or crystals, Colorless crystals, White granules | |
CAS RN |
3012-65-5 | |
| Record name | AMMONIUM CITRATE, DIBASIC | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2424 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diammonium citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003012655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



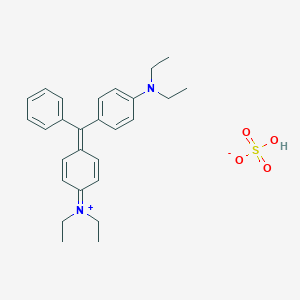
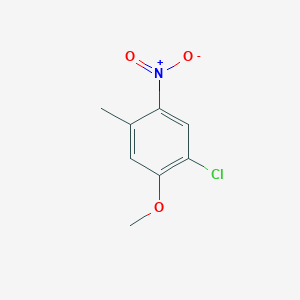

![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)


